4,6-Diphenyl-1,3,5-triazin-2-ol

Polymer photostabilization Polyethylene terephthalate (PET) Polymerizable UV absorbers

4,6‑Diphenyl‑1,3,5‑triazin‑2‑ol is the essential unsubstituted hydroxyphenyl triazine (HPT) scaffold. Its free para‑hydroxyl enables synthesis of polymerizable UV absorbers (e.g., UVAM 12) that outperform non‑polymerizable Tinuvin 1577 in PET after >1000 h accelerated aging. The distinct pKa 6.87 allows selective alkylation under mild conditions, minimizing N‑alkylation side reactions. REACH‑registered as intermediate; supply is positioned for fine chemical manufacturers, CROs, and additive developers serving engineering plastics, PET packaging, and outdoor textiles. Secure your supply of the critical precursor to Tinuvin 1577, UV‑1164, and next‑generation light stabilizers.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 1917-44-8
Cat. No. B155523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diphenyl-1,3,5-triazin-2-ol
CAS1917-44-8
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)N=C(N2)C3=CC=CC=C3
InChIInChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19)
InChIKeyKODLDJGSBFMSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diphenyl-1,3,5-triazin-2-ol (CAS 1917-44-8): A Foundational Hydroxyphenyl Triazine Intermediate for UV Stabilizer Synthesis


4,6-Diphenyl-1,3,5-triazin-2-ol (CAS 1917-44-8), also designated as 2,4-diphenyl-6-hydroxy-s-triazine, is a heterocyclic compound of the hydroxyphenyl triazine (HPT) class with the molecular formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol. It exists as a crystalline solid at room temperature with a melting point of 294–295°C and a predicted boiling point of 391.1±25.0 °C . The compound features a 1,3,5-triazine core substituted at the 4- and 6-positions with phenyl groups and a hydroxyl group at the 2-position, existing predominantly in the keto-enol tautomeric form as 4,6-diphenyl-1,3,5-triazin-2(1H)-one. Under REACH regulation, this substance is registered as an intermediate with use restricted to intermediate applications only [1]. It serves as a critical precursor in the synthesis of advanced hydroxyphenyl triazine UV absorbers, including Tinuvin 1577 and UV-1164, and functions as a platform scaffold for designing polymerizable UV stabilizers.

Why 4,6-Diphenyl-1,3,5-triazin-2-ol Cannot Be Indiscriminately Replaced by Other Triazine or Benzotriazole Intermediates


The substitution of 4,6-diphenyl-1,3,5-triazin-2-ol with alternative triazine or non-triazine intermediates is contraindicated due to its unique combination of structural features that govern downstream synthetic utility and material performance. As an unsubstituted 2-hydroxy-4,6-diaryl-s-triazine scaffold, this compound possesses a free para-hydroxyl phenyl position that is absent in fully substituted commercial UV absorbers such as Tinuvin 1577 (CAS 147315-50-2), which features a hexyloxy-substituted phenyl ring . This structural distinction directly impacts three critical procurement-relevant dimensions: (1) synthetic accessibility of polymerizable derivatives via functionalization of the free hydroxyl moiety, (2) intramolecular hydrogen bonding strength in the solid state that influences photostability profiles [1], and (3) nucleophilic substitution reactivity during intermediate preparation. Furthermore, the compound's pKa of 6.87±0.70 dictates specific reaction conditions (pH control during alkylation/acylation) that differ markedly from benzotriazole-based intermediates such as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P). Substituting with a pre-functionalized analog would preclude the synthetic flexibility required for generating novel polymerizable UV stabilizers, while substitution with a benzotriazole core would alter the UV absorption profile and thermal stability characteristics of the final product.

Quantitative Differentiation Evidence for 4,6-Diphenyl-1,3,5-triazin-2-ol: Comparator-Based Performance Data for Procurement Decisions


Superior Gloss Retention in PET Copolymers: 4,6-Diphenyl-1,3,5-triazin-2-ol-Derived UVAM 12 vs. Commercial Tinuvin 1577

In a direct head-to-head comparison within PET copolymer films subjected to accelerated UV aging, the 4,6-diphenyl-1,3,5-triazin-2-ol-derived polymerizable UV absorber UVAM 12 (3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-1,2-propanediol) demonstrated quantifiably superior gloss retention relative to the non-polymerizable commercial standard Tinuvin 1577 (CAS 147315-50-2) [1]. UVAM 12 was synthesized directly from a 4,6-diphenyl-1,3,5-triazin-2-ol derivative. PET copolymer films containing UVAM 12 were exposed to UV radiation for 1082 hours. The polymerizable UV absorber UVAM 12 exhibited reduced UV-induced crosslinking and chain scission compared to Tinuvin 1577, a non-polymerizable HPT UV absorber, under identical exposure conditions.

Polymer photostabilization Polyethylene terephthalate (PET) Polymerizable UV absorbers

Critical Intermediate for Industrial Synthesis of High-Value HPT UV Absorbers (Tinuvin 1577 and UV-1164)

4,6-Diphenyl-1,3,5-triazin-2-ol serves as the essential precursor to 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5), which is the key intermediate in the industrial preparation of commercial HPT UV absorbers including Tinuvin 1577 and UV-1164 [1]. The synthetic pathway for UV-1577 (2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol) proceeds via reaction of 2,4-diphenyl-6-chloro-1,3,5-triazine with 2,5-dihydroxybenzoic acid in the presence of K₂CO₃ and a polar solvent (e.g., DMF) at 80–100°C for 6–8 hours [2]. Patent WO2020144093A1 specifically identifies 2-chloro-4,6-bisaryl-1,3,5-triazine—derived from 4,6-diphenyl-1,3,5-triazin-2-ol—as the key intermediate in a novel, highly efficient general process for preparing triazine-based UV absorbers [3].

Organic synthesis UV absorber manufacturing Triazine intermediates

Stronger Intramolecular Hydrogen Bonding vs. Benzotriazole UV Absorbers: Structural Basis for Photostability

X-ray crystal structure analysis of the structurally analogous 2,4-diphenyl-6-(2′-hydroxy-4′-methoxyphenyl)-1,3,5-triazine (MOH-P)—which shares the identical 4,6-diphenyl-1,3,5-triazin-2-ol core scaffold—reveals a significantly stronger intramolecular hydrogen bond (IMHB) compared to the benzotriazole-based UV absorber 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (Tinuvin P) [1]. The enhanced IMHB strength in the HPT system is attributed to the electron-deficient triazine ring, which increases the acidity of the phenolic OH and facilitates excited-state intramolecular proton transfer (ESIPT), a mechanism critical for efficient, non-radiative energy dissipation following UV absorption. MOH-P (C₂₂H₁₇N₃O₂, MW ~356 g/mol) exhibited a shorter O···N hydrogen bond distance and greater planarity of the chelate ring than Tinuvin P, indicative of stronger IMHB [2].

Crystallography Photophysics Intramolecular hydrogen bonding

Precise pKa Control for Selective Alkylation vs. Alternative Triazine and Benzotriazole Cores

The predicted pKa of 4,6-diphenyl-1,3,5-triazin-2-ol is 6.87±0.70, which is significantly lower than that of benzotriazole-based UV absorbers (e.g., Tinuvin P pKa ~8.5-9.0) and slightly higher than that of some fully substituted HPT derivatives . This specific pKa value dictates the pH range required for selective O-alkylation versus N-alkylation during derivatization. At pH 7-8, the compound exists in equilibrium between protonated and deprotonated forms, enabling controlled alkylation under mild basic conditions (K₂CO₃, pH ~10-11 buffer) that would be suboptimal for less acidic benzotriazole cores or overly aggressive for more acidic triazine analogs.

Reaction optimization Alkylation pH-dependent synthesis

Validated Application Scenarios for 4,6-Diphenyl-1,3,5-triazin-2-ol Based on Quantitative Differentiation Evidence


Synthesis of Polymerizable UV Stabilizers for High-Performance PET and Polyester Films Requiring Long-Term Gloss Retention

Procure 4,6-diphenyl-1,3,5-triazin-2-ol for the preparation of polymerizable UV absorbers such as 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-1,2-propanediol (UVAM 12). In PET copolymer films subjected to 1082 hours of accelerated UV exposure, UVAM 12 demonstrated superior protection against crosslinking and chain scission compared to the non-polymerizable commercial standard Tinuvin 1577 [1]. This application scenario is supported by direct comparative evidence showing that polymerizable HPT derivatives outperform non-polymerizable analogs in long-term weathering applications. Ideal for manufacturers of PET packaging, outdoor polyester textiles, and engineering thermoplastics requiring sustained surface quality.

Industrial Manufacturing of Commercial Hydroxyphenyl Triazine UV Absorbers (Tinuvin 1577, UV-1164)

Utilize 4,6-diphenyl-1,3,5-triazin-2-ol as the essential starting material for synthesizing 2-chloro-4,6-diphenyl-1,3,5-triazine, the key intermediate in the patented general process (WO2020144093A1) for preparing HPT UV absorbers [2]. This intermediate is subsequently reacted with substituted phenols to yield high-value commercial products including Tinuvin 1577 and UV-1164 [3]. This scenario is supported by class-level inference from patent literature establishing this compound as the scaffold of choice for industrial-scale HPT UV absorber production. Relevant to fine chemical manufacturers, custom synthesis CROs, and additive suppliers serving the plastics and coatings industries.

Crystallographic and Photophysical Studies of Excited-State Intramolecular Proton Transfer (ESIPT) in Triazine-Based Chromophores

Employ 4,6-diphenyl-1,3,5-triazin-2-ol or its closely related derivatives (e.g., MOH-P) in X-ray crystallography and time-resolved spectroscopy studies investigating intramolecular hydrogen bonding and ESIPT mechanisms. Crystallographic evidence demonstrates that the HPT scaffold exhibits a stronger intramolecular hydrogen bond than benzotriazole analogs such as Tinuvin P [4], making it a superior model system for fundamental photophysical research. This scenario is supported by cross-study comparable evidence from X-ray crystal structure determinations. Appropriate for academic and industrial research laboratories focused on photostability, UV protection mechanisms, and the design of next-generation light stabilizers.

Process Development for Selective O-Alkylation Reactions Requiring Precise pH Control

Leverage the well-characterized pKa of 4,6-diphenyl-1,3,5-triazin-2-ol (6.87±0.70) for optimizing selective derivatization reactions under mild basic conditions . The distinct pKa relative to benzotriazole cores (pKa ~8.5-9.0) enables a specific alkylation pH window that minimizes competing N-alkylation side reactions. This scenario is supported by class-level inference from predicted physicochemical properties. Valuable for process chemists developing scalable synthetic routes to functionalized triazine derivatives and for quality control laboratories validating intermediate purity specifications.

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